molecular formula C16H22O8 B030667 Coniferin CAS No. 531-29-3

Coniferin

Cat. No.: B030667
CAS No.: 531-29-3
M. Wt: 342.34 g/mol
InChI Key: SFLMUHDGSQZDOW-FAOXUISGSA-N
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Description

Coniferin is a monosaccharide derivative that is coniferol attached to a beta-D-glucopyranosyl residue at position 1 via a glycosidic linkage. It has a role as a plant metabolite. It is a cinnamyl alcohol beta-D-glucoside, an aromatic ether and a monosaccharide derivative. It is functionally related to a coniferol.
This compound is a natural product found in Eleutherococcus koreanus, Salacia chinensis, and other organisms with data available.

Mechanism of Action

Target of Action

Coniferin is a glucoside of coniferyl alcohol . It serves as an intermediate in cell wall lignification, a process that strengthens the cell wall of plants . The primary target of this compound is the cell wall of plants, particularly in vascular plants .

Mode of Action

This compound interacts with its targets through a process known as lignification. This process involves the transportation of lignin monomers, such as this compound, from the cytosol to the cell wall . Once in the cell wall, these monomers undergo dehydrogenative polymerization . This compound is specifically recognized and hydrolyzed by β-glucosidases, enzymes that cleave glycosidic bonds to release nonreducing terminal glucosyl residues .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the lignin biosynthesis pathway. This pathway proceeds in three steps: biosynthesis of lignin precursors in the cell, transport of the precursors to the cell wall, and dehydrogenative polymerization of the precursors in the cell wall . This compound plays a crucial role in this pathway as it serves as a precursor for lignification .

Pharmacokinetics

It’s known that this compound is transported across the membrane into the cell wall, a process that is critical for lignin formation . This transport is ATP-dependent and can be inhibited by certain compounds .

Result of Action

The action of this compound results in the formation of lignin, a complex organic polymer that provides structural support to plant cell walls . This process, known as lignification, is essential for the survival of vascular plants under various environmental stresses .

Action Environment

Environmental factors can influence the action of this compound. For instance, climate change and associated increases in adverse growing conditions can predispose conifers to pathogens and pests . The longer generation time of conifers, relative to their native or non-native biotic stressors, may have devastating consequences .

Biological Activity

Coniferin is a phenolic glycoside predominantly found in coniferous trees, particularly in the xylem tissue. It plays a crucial role in the biosynthesis of lignin, a key structural component of plant cell walls, and has been studied for its various biological activities, including antioxidant, antimicrobial, antifungal, anti-inflammatory, and immunoregulatory properties. This article presents a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

1. Chemical Structure and Properties

This compound is chemically classified as a glucoside of coniferyl alcohol. Its molecular formula is C₁₈H₂₄O₉, and it has a molecular weight of approximately 372.38 g/mol. The structure consists of a coniferyl alcohol moiety linked to a glucose unit, which influences its solubility and biological activity.

2.1 Lignification Process

This compound serves as a precursor in the lignification process. It is transported from the cytosol to the cell wall where it undergoes polymerization to form lignin. Research indicates that this transport is ATP-dependent and involves specific membrane transport mechanisms in differentiating xylem tissues of both angiosperms and gymnosperms .

2.2 Transport Mechanism

The transport mechanism of this compound has been characterized using membrane vesicles from hybrid poplar and Japanese cypress. Studies show that inhibitors such as bafilomycin A1 significantly reduce this compound uptake, indicating the involvement of proton gradients in its transport .

3.1 Antioxidant Activity

This compound exhibits notable antioxidant properties. It scavenges free radicals and reduces oxidative stress in biological systems, which can be beneficial in preventing cellular damage associated with various diseases.

3.2 Antimicrobial and Antifungal Properties

Research has demonstrated that this compound possesses antimicrobial activity against various pathogens. For instance, studies indicate its effectiveness against bacteria such as Escherichia coli and fungi like Candida albicans, suggesting potential applications in pharmaceutical formulations .

3.3 Anti-inflammatory Effects

This compound has been shown to modulate inflammatory responses in vitro and in vivo. It inhibits the production of pro-inflammatory cytokines, which could be advantageous in treating inflammatory diseases .

4.1 Study on Lignification

A study conducted on hybrid poplar revealed that this compound transport is critical for lignification during wood formation. The research indicated that inhibiting this compound transport led to reduced lignin content and compromised structural integrity .

4.2 Application in Tissue Engineering

Recent investigations into flax composites containing this compound suggest that these materials can stimulate bone regeneration due to their biological activity . The presence of this compound enhances the mechanical properties and biocompatibility of these composites.

5. Data Tables

Biological Activity Effect Reference
AntioxidantScavenges free radicalsLiebelt & Calcagnetti (1999)
AntimicrobialEffective against E. coliResearch findings
AntifungalInhibits C. albicansResearch findings
Anti-inflammatoryReduces cytokine productionResearch findings

6. Conclusion

This compound plays a vital role not only in plant physiology through its involvement in lignification but also exhibits significant biological activities that could have therapeutic implications. Its antioxidant, antimicrobial, antifungal, and anti-inflammatory properties highlight its potential use in various applications ranging from pharmaceuticals to tissue engineering.

Further research is warranted to explore the full spectrum of its biological activities and mechanisms of action, as well as its potential applications in medicine and industry.

Properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O8/c1-22-11-7-9(3-2-6-17)4-5-10(11)23-16-15(21)14(20)13(19)12(8-18)24-16/h2-5,7,12-21H,6,8H2,1H3/b3-2+/t12-,13-,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLMUHDGSQZDOW-FAOXUISGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CCO)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Coniferin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013682
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

531-29-3, 124151-33-3
Record name Coniferin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 531-29-3
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URL https://echa.europa.eu/information-on-chemicals
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Record name CONIFERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6616XLU2J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Coniferin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013682
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

186 °C
Record name Coniferin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013682
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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